molecular formula C16H8ClF3N8 B214871 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

货号 B214871
分子量: 404.73 g/mol
InChI 键: KZCVXTKDSJBNKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. In

作用机制

The adenosine A2A receptor is expressed on the surface of various immune cells, including T cells and natural killer cells. When activated by adenosine, the receptor suppresses the immune response and promotes tumor growth. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine works by binding to the receptor and preventing adenosine from activating it. This leads to an increase in immune cell activity and a reduction in tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments, such as chemotherapy and immune checkpoint inhibitors. It has also been shown to reduce tumor growth and metastasis in various cancer models.

实验室实验的优点和局限性

One advantage of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its efficacy may be limited in tumors that do not express high levels of the receptor. Additionally, the optimal dosing and timing of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments is still being investigated.

未来方向

There are several future directions for 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine research, including:
1. Investigating the efficacy of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments in clinical trials.
2. Developing new 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine analogs with improved potency and pharmacokinetic properties.
3. Studying the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders and chronic pain.
4. Exploring the potential of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a biomarker for predicting response to cancer immunotherapy.
5. Investigating the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response.
Conclusion:
Overall, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine shows promise as a potential cancer immunotherapy agent. Its specificity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.

合成方法

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 1H-tetrazole in the presence of a base to form the intermediate 4-chlorophenyltetrazole. This intermediate is then reacted with 2-pyrazinecarboxylic acid in the presence of a coupling agent to form the pyrimidine ring. Finally, the trifluoromethyl group is introduced using trifluoromethyl iodide and a base.

科学研究应用

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer immunotherapy agent. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in tumors. By inhibiting this receptor, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can enhance the anti-tumor immune response and potentially improve the efficacy of other cancer treatments.

属性

产品名称

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

分子式

C16H8ClF3N8

分子量

404.73 g/mol

IUPAC 名称

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H8ClF3N8/c17-9-1-3-10(4-2-9)28-15(25-26-27-28)11-7-23-14(12-8-21-5-6-22-12)24-13(11)16(18,19)20/h1-8H

InChI 键

KZCVXTKDSJBNKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

规范 SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。